molecular formula C9H10O3 B6243820 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid CAS No. 2649080-29-3

8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid

Cat. No. B6243820
CAS RN: 2649080-29-3
M. Wt: 166.2
InChI Key:
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Description

8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid (8-oxo-TCA) is an organic compound that belongs to a group of compounds known as tricyclic carboxylic acids. 8-oxo-TCA is a naturally occurring metabolite that has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer activities. 8-oxo-TCA has been studied extensively in both in vitro and in vivo studies and has been shown to be a promising compound for use in the development of new drugs and therapies.

Scientific Research Applications

8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has been studied extensively in both in vitro and in vivo studies for its potential applications in drug development and therapy. In vitro studies have demonstrated that 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has antioxidant, anti-inflammatory, and anticancer activities. In vivo studies have demonstrated that 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid can inhibit tumor growth and reduce tumor metastasis. 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has also been studied for its potential applications in the treatment of diabetes, obesity, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is not fully understood, but it is believed to involve several pathways. 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has been shown to inhibit the activity of enzymes involved in the synthesis of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has also been shown to inhibit the activity of enzymes involved in the synthesis of reactive oxygen species (ROS) and to reduce the production of ROS. In addition, 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has been shown to inhibit the activity of enzymes involved in the synthesis of nitric oxide (NO) and to reduce the production of NO.
Biochemical and Physiological Effects
8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has antioxidant, anti-inflammatory, and anticancer activities. In vivo studies have demonstrated that 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid can inhibit tumor growth and reduce tumor metastasis. 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has also been shown to reduce the production of ROS, inhibit the production of NO, and reduce the activity of enzymes involved in the synthesis of proinflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid in laboratory experiments has several advantages and limitations. One advantage of 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is that it is a naturally occurring compound, which makes it easier to obtain and use in laboratory experiments. However, 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is not as stable as other compounds, which can limit its use in laboratory experiments. Additionally, 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is not as soluble in water as other compounds, which can also limit its use in laboratory experiments.

Future Directions

The potential applications of 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid are still being explored, and there are a number of future directions that can be taken to further investigate its use. One potential future direction is to further study the mechanism of action of 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid and to identify new pathways that may be involved in its activity. Additionally, further research can be conducted to explore the potential applications of 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid in the treatment of various diseases and conditions. Finally, further research can be conducted to develop new methods for synthesizing 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid in order to make it more accessible for use in laboratory experiments.

Synthesis Methods

8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid can be synthesized by a variety of methods, including chemical synthesis, biotransformation, and enzymatic synthesis. Chemical synthesis involves the use of a variety of reagents and catalysts to produce 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid from other compounds. Biotransformation involves the use of enzymes to convert other compounds into 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of other compounds into 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the tricyclic ring system, introduction of the carboxylic acid group, and oxidation of the carbonyl group to form the desired product.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of sodium hydroxide to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is reduced with sodium borohydride to form the tricyclic ring system.", "Step 3: The tricyclic ring system is hydrolyzed with hydrochloric acid to form the carboxylic acid group.", "Step 4: The carboxylic acid group is neutralized with sodium bicarbonate and extracted with diethyl ether.", "Step 5: The diethyl ether extract is dried over sodium sulfate and concentrated to yield the crude product.", "Step 6: The crude product is purified by recrystallization from methanol to yield the final product, 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid." ] }

CAS RN

2649080-29-3

Product Name

8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid

Molecular Formula

C9H10O3

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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